Physicochemical properties of 4-Methoxypiperidine
Physicochemical properties of 4-Methoxypiperidine
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxypiperidine
Introduction
4-Methoxypiperidine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development. Its piperidine scaffold is a common motif in a wide range of biologically active molecules. This guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxypiperidine, its synthesis, and its applications, tailored for researchers, scientists, and drug development professionals. The hydrochloride salt of 4-methoxypiperidine is often utilized in pharmaceutical development to enhance solubility and bioavailability.[1]
Core Physicochemical Properties
The fundamental physicochemical characteristics of 4-Methoxypiperidine are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
General Properties
| Property | Value | Source(s) |
| CAS Number | 4045-24-3 | [2][3][4][5][6][7] |
| Molecular Formula | C₆H₁₃NO | [2][3][5][6][7][8][9] |
| Molecular Weight | 115.17 g/mol | [3][4] |
| Appearance | Clear, colorless to light yellow liquid | [10][8] |
| IUPAC Name | 4-methoxypiperidine | [4][10] |
Quantitative Physicochemical Data
| Property | Value | Conditions | Source(s) |
| Boiling Point | 44 °C | at 6.8 mmHg | [2] |
| 61-65 °C | at 11 Torr | [8] | |
| 66 °C | at 10 Torr | [3] | |
| 166 °C | (Atmospheric) | ||
| Density | 0.93 g/mL | at 25 °C | [2][11] |
| pKa (Predicted) | 9.83 ± 0.10 | [2] | |
| Refractive Index | 1.448 | [8] | |
| 1.4590 to 1.4610 | at 20 °C | [10] | |
| Flash Point | 50 °C | ||
| LogP (Consensus) | 0.67 | [9] | |
| Topological Polar Surface Area | 21.26 Ų | [9] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of 4-Methoxypiperidine are critical for its practical application.
Synthesis of 4-Methoxypiperidine
Method 1: Catalytic Hydrogenation
A common route for the synthesis of 4-Methoxypiperidine involves the catalytic hydrogenation of a suitable precursor.
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Procedure: A precursor compound (CAS: 553672-12-1, 620 mg) is dissolved in methanol (20 mL). To this solution, a 10% palladium-on-carbon catalyst (80 mg) is added. The resulting mixture is stirred under a hydrogen atmosphere at room temperature for 3 hours.[2]
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Work-up and Purification: Upon completion of the reaction, the mixture is filtered through a membrane to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield 4-Methoxypiperidine as a light yellow oil (290 mg, 100% yield).[2]
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Characterization: The product can be characterized by mass spectrometry. For example, Atmospheric Pressure Chemical Ionization (APCI) would show a peak at m/z: 116 [M+H]⁺.[2]
Method 2: Williamson Ether Synthesis from a Protected Piperidinol
This method involves the O-alkylation of a protected 4-hydroxypiperidine derivative.
-
Starting Materials: 1-Boc-4-hydroxypiperidine (tert-butyl 4-hydroxy-1-piperidinecarboxylate), sodium hydride (60% dispersion in mineral oil), and methyl iodide.[12]
-
Procedure: To a solution of 1-Boc-4-hydroxypiperidine (5.0 g, 24.8 mmol) in dimethylformamide (30 mL), sodium hydride (2.98 g, 74.5 mmol) is added, and the mixture is stirred for 5 minutes. Methyl iodide (4.64 mL, 74.5 mmol) is then added, and stirring continues for 30 minutes.[12]
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Work-up and Purification: Water (50 mL) is added to quench the reaction, and the mixture is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with water (4 x 50 mL) and brine, dried over magnesium sulfate (MgSO₄), and the solvent is evaporated under reduced pressure to yield 1-Boc-4-methoxypiperidine.[12]
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Deprotection: The Boc protecting group is then removed under acidic conditions (e.g., using 4M HCl in 1,4-dioxane) to yield the final product, 4-Methoxypiperidine.[13]
Applications in Drug Discovery and Development
4-Methoxypiperidine and its derivatives are significant in pharmaceutical research and development.
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Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs).[1]
-
Analgesics and Antidepressants: The piperidine moiety is a key component in many central nervous system (CNS) active drugs. 4-Methoxypiperidine is specifically utilized in the development of novel analgesics and antidepressants.[1][14]
-
Neuroscience Research: This compound is employed in studies focusing on neurotransmitter systems, aiding in the understanding of brain function and the development of treatments for neurological disorders.[1]
-
Agrochemicals: Beyond pharmaceuticals, it is also used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.[1]
Conclusion
4-Methoxypiperidine is a versatile chemical intermediate with well-defined physicochemical properties. Its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry, makes a thorough understanding of its characteristics and synthetic routes essential for researchers and developers in the field. The data and protocols presented in this guide offer a solid foundation for the effective use of 4-Methoxypiperidine in a laboratory and industrial setting.
References
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- 7. 4-methoxypiperidine - C6H13NO | CSSB00000234800 [chem-space.com]
- 8. echemi.com [echemi.com]
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- 10. 4-Methoxypiperidine, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. 4-Methoxypiperidine, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 14. researchgate.net [researchgate.net]
